molecular formula C17H14N4O2 B14884473 3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

Cat. No.: B14884473
M. Wt: 306.32 g/mol
InChI Key: YNQTYKJCVYDGNT-UHFFFAOYSA-N
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Description

3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound contains multiple functional groups, including imino, methyl, phenyl, dioxabicyclo, and tricarbonitrile groups. Its intricate structure and diverse functional groups make it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amido-nitriles with suitable catalysts can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl and nitrile groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers unique reactivity and interaction profiles, which can be leveraged in different scientific and industrial contexts .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

3-imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

InChI

InChI=1S/C17H14N4O2/c1-11-15(2)22-13(12-6-4-3-5-7-12)17(10-20,14(21)23-15)16(11,8-18)9-19/h3-7,11,13,21H,1-2H3

InChI Key

YNQTYKJCVYDGNT-UHFFFAOYSA-N

Canonical SMILES

CC1C2(OC(C(C1(C#N)C#N)(C(=N)O2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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